![molecular formula C17H17ClN2O B2955712 3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 847239-26-3](/img/structure/B2955712.png)
3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as CBZ, is a benzimidazole derivative that has been extensively studied for its potential therapeutic properties. CBZ is a compound with a unique chemical structure that has attracted the attention of many researchers due to its potential to be used in various fields of research.
科学的研究の応用
1. Benzimidazoles in Parasitic Disease Treatment
Benzimidazoles have been shown to be efficacious in treating non-resectable alveolar echinococcosis (AE), a parasitic disease. A study by Ammann et al. (2015) explored the potential parasitocidal effect of benzimidazoles, finding that negative FDG-PET/CT-scans and anti-EmII/3-10 antibody levels are reliable parameters for assessing in vivo AE-larval inactivity after long-term benzimidazole chemotherapy, suggesting a significant role in parasitic disease management (Ammann et al., 2015).
2. Role in Infectious Disease
Another study highlights the use of a benzimidazole derivative, benznidazole, in the treatment of early Trypanosoma cruzi infection, demonstrating a 55.8% efficacy in producing negative seroconversion of specific antibodies in children. This indicates benzimidazoles' potential as effective treatments in infectious diseases (Andrade et al., 1996).
3. Diagnostic and Therapeutic Imaging
The use of benzimidazole derivatives extends into diagnostic imaging and therapy, as shown in a study by Brier et al. (2022), which evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) for clinical interest in multiple sclerosis among other conditions. This illustrates benzimidazoles' applicability in enhancing diagnostic imaging and therapeutic monitoring (Brier et al., 2022).
4. Anesthetic Use in Medical Procedures
Benzimidazole derivatives are also explored for their anesthetic properties. A study by Dai et al. (2021) compared the safety and efficacy of remimazolam, a new ultra-short acting benzodiazepine anesthetic, with propofol for general anesthesia induction, highlighting the potential of benzimidazole derivatives in enhancing the safety and efficacy of anesthetics (Dai et al., 2021).
作用機序
Target of Action
Similar compounds with indole and benzodiazole structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . They can interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H₂O₂ scavenging (i.e., catalase) .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it may lower reactive oxygen species (ROS) levels and boost the glutathione system . This suggests that the compound could be involved in the regulation of oxidative stress, which is a key factor in many diseases.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .
Result of Action
Similar compounds have been reported to protect cells from oxidative stress . For example, CMI has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H₂O₂-induced stress by lowering ROS levels and boosting the glutathione system .
特性
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMILHXMNBKTUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)
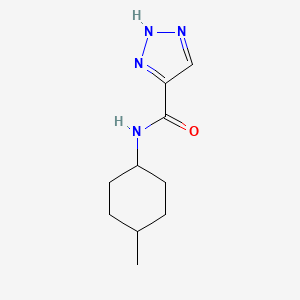

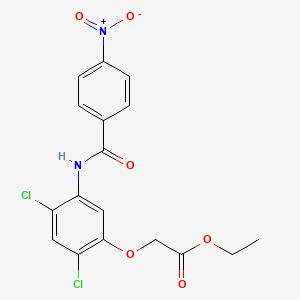

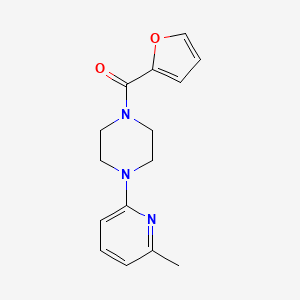
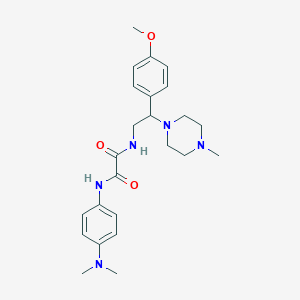

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)
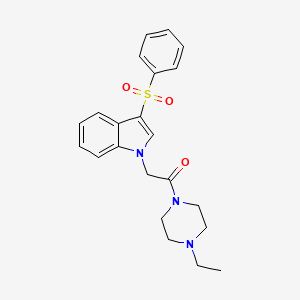
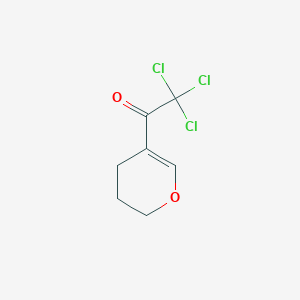
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)